molecular formula C6H4Br2OS B1273833 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone CAS No. 81216-95-7

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Cat. No. B1273833
CAS RN: 81216-95-7
M. Wt: 283.97 g/mol
InChI Key: HGPTXIHDLCSSOZ-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone is a brominated organic molecule that contains a thiophene ring, a ketone group, and two bromine atoms. Although the specific compound is not directly studied in the provided papers, related brominated compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior of similar brominated organic molecules.

Synthesis Analysis

The synthesis of brominated organic compounds often involves halogen-exchange reactions, nucleophilic substitutions, and the use of catalysts to facilitate the reactions. For instance, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was synthesized through a halogen-exchange reaction with high yields, indicating that such methods can be effective for producing brominated ketones . Similarly, 1-(6-Bromo-pyridin-3-yl)-ethanone was synthesized using a magnesium halide exchange and nucleophilic substitution, suggesting that these methods could potentially be applied to the synthesis of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone .

Molecular Structure Analysis

The molecular structure of brominated compounds can be characterized using various spectroscopic techniques and computational methods. For example, the molecular structure and vibrational frequencies of a related compound were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands . X-ray diffraction studies have been used to determine the crystal structures of similar molecules, providing information on the geometrical parameters and intermolecular interactions .

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions to form new derivatives. For instance, thiazole derivatives were prepared from a brominated ethanone through reactions with different reagents . This indicates that 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone could also be a precursor for synthesizing a range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by their molecular structure. The presence of bromine atoms can affect the vibrational frequencies observed in FT-IR spectra, as seen in the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone . The electronic properties, such as HOMO-LUMO gaps, can be determined through computational analysis, which is useful for understanding the charge transfer within the molecule . Additionally, the presence of bromine can facilitate further chemical transformations, as demonstrated in the synthesis of benzo[b]thiophenes .

Scientific Research Applications

Synthesis and Characterization

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone has been utilized in various synthesis and characterization processes in scientific research. For instance, α-Bromo chalcones containing a 2-thiene ring were prepared by condensing 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination and selective dehydrobromination at room temperature (Budak & Ceylan, 2009). Another study synthesized (Z)-4-Bromo-1,3-di(2-thienyl)-2-buten-1-one by brominating 1,3-di(2-thienyl)-2-buten-1-one and then condensing it with 1-(2-thienyl)-1-ethanone. This compound was further reacted with tertiary amines to yield quaternary salts, which were cyclized to give di(2-thienyl)azolo[a]pyridinium derivatives (Potikha et al., 2010).

Chemical Properties and Reactions

The compound's chemical properties and reactions have also been a focus of research. For example, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was synthesized and shown to be an effective chemical protective group, although it did not display photolytic phenomena in certain solvents (Li Hong-xia, 2007). Moreover, a study on the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone explored the use of 2,5-dibromo-pyridine and its reaction with acetyl chloride in the presence of catalysts, achieving a total yield of 81% (Zeng-sun Jin, 2015).

Applications in Synthesis of Derivatives

The compound is also a precursor in the synthesis of various derivatives. For instance, it was used to prepare thiazole derivatives with different reagents, and the synthesized compounds were confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis (Bashandy et al., 2008). Another study synthesized 1-(6-Bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone, which was prepared by bromination at ambient temperature of its precursor. The synthesized compounds demonstrated potent immunosuppressive and immunostimulatory activities, revealing their potential in biological applications (Abdel‐Aziz et al., 2011).

Safety And Hazards

The safety data sheet for “2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone” is mentioned, but the specific details are not provided in the search results .

properties

IUPAC Name

2-bromo-1-(3-bromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c7-3-5(9)6-4(8)1-2-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPTXIHDLCSSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377469
Record name 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

CAS RN

81216-95-7
Record name 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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